N'-butyl-N-[2-(2-methoxyphenyl)ethyl]-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Overview
Description
N'-butyl-N-[2-(2-methoxyphenyl)ethyl]-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.23145648 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Directed Lithiation and Synthetic Utility
One foundational application of related urea derivatives lies in directed lithiation, a critical step in synthesizing substituted products. Smith, El‐Hiti, and Alshammari (2013) demonstrated that N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, facilitating the synthesis of various substituted products with high yields. This method highlights the potential for creating complex molecules from simpler urea derivatives, underlining the versatility of such compounds in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Hydrogen Bonding and Molecular Interaction Studies
The study of molecular interactions, particularly hydrogen bonding, is crucial in understanding the behavior of chemical compounds in various environments. Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates. Their research provides insights into the classical substituent effect on association, essential for designing molecules with desired properties, such as improved solubility or enhanced molecular recognition capabilities (Ośmiałowski et al., 2013).
Innovations in Drug Synthesis
Advancements in drug synthesis often leverage the unique properties of urea derivatives. Thalluri, Manne, Dev, and Mandal (2014) demonstrated a novel application of urea derivatives in synthesizing hydroxamic acids and ureas from carboxylic acids via the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This methodology underscores the role of urea derivatives in streamlining the production of key pharmaceutical compounds, offering routes with potentially lower costs and higher efficiency (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Material Science
Urea derivatives also find applications in material science, for instance, as components in the fabrication of high-efficiency devices. Wang et al. (2018) explored the use of urea-doped ZnO as an electron transport layer in inverted polymer solar cells. Their findings suggest that urea can help passivate defects in ZnO layers, enhancing device performance. This research illustrates the potential of urea derivatives in improving the efficiency and stability of photovoltaic devices (Wang et al., 2018).
Properties
IUPAC Name |
3-butyl-1-[2-(2-methoxyphenyl)ethyl]-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-5-15-26-25(31)27(16-14-19-8-6-7-9-22(19)32-3)21-17-23(29)28(24(21)30)20-12-10-18(2)11-13-20/h6-13,21H,4-5,14-17H2,1-3H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOLTKCWHCIXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(CCC1=CC=CC=C1OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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